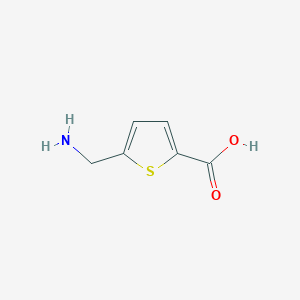

5-(Aminomethyl)thiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-3-4-1-2-5(10-4)6(8)9/h1-2H,3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWSFLJKPUEMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586201 | |

| Record name | 5-(Aminomethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120889-75-0 | |

| Record name | 5-(Aminomethyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Aminomethyl Thiophene 2 Carboxylic Acid

Established Reaction Pathways for the Thiophene-2-carboxylic Acid Core

The thiophene-2-carboxylic acid scaffold is a common building block in organic synthesis, and several reliable methods for its preparation have been established. These methods can be broadly categorized into two approaches: building the thiophene (B33073) ring with the carboxylic acid precursor already in place, and functionalizing a pre-existing thiophene ring.

One of the classical methods for constructing the thiophene ring is the Paal-Knorr synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comderpharmachemica.comorganic-chemistry.orgwikipedia.orgquimicaorganica.orguobaghdad.edu.iq By choosing an appropriate 1,4-dicarbonyl precursor, a thiophene with a substituent that can be converted to a carboxylic acid can be synthesized.

Another important method is the Fiesselmann thiophene synthesis , which provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. derpharmachemica.comwikipedia.orgcore.ac.ukresearchgate.netorganic-chemistry.org Further chemical modifications can then be carried out to arrive at the desired 2-carboxylic acid structure.

The Gewald aminothiophene synthesis is a versatile method for preparing 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. pharmaguideline.comwikipedia.orgresearchgate.netmdpi.comarkat-usa.orgorganic-chemistry.org While this method directly installs an amino group at the 2-position, modifications of the resulting 2-aminothiophene can be envisioned to introduce the carboxylic acid at the 2-position and the aminomethyl group at the 5-position.

A more direct approach involves the functionalization of thiophene itself. One of the most common methods is the carboxylation of 2-lithiothiophene, which can be generated in situ from thiophene or 2-halothiophenes by reaction with a strong base like n-butyllithium, followed by quenching with carbon dioxide. beilstein-journals.orggoogle.comgoogle.com Alternatively, Friedel-Crafts acylation of thiophene with acetyl chloride yields 2-acetylthiophene (B1664040), which can then be oxidized to thiophene-2-carboxylic acid using various oxidizing agents. google.com

| Method | Precursors | Reagents | Product Type | References |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide, Lawesson's reagent | Substituted thiophenes | pharmaguideline.comderpharmachemica.comorganic-chemistry.orgwikipedia.org |

| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid | Base | 3-Hydroxy-2-thiophenecarboxylic acid derivatives | derpharmachemica.comwikipedia.orgcore.ac.ukresearchgate.net |

| Gewald Synthesis | Ketone/Aldehyde, α-Cyanoester | Elemental sulfur, Base | 2-Aminothiophenes | pharmaguideline.comwikipedia.orgresearchgate.netmdpi.com |

| Carboxylation | Thiophene, 2-Halothiophene | n-Butyllithium, CO2 | Thiophene-2-carboxylic acid | beilstein-journals.orggoogle.comgoogle.com |

| Oxidation | 2-Acetylthiophene | Oxidizing agents (e.g., NaOCl) | Thiophene-2-carboxylic acid | google.com |

Regioselective Aminomethylation Strategies for the Thiophene Scaffold

The introduction of an aminomethyl group at the 5-position of the thiophene-2-carboxylic acid core requires careful regioselective control. Direct aminomethylation is often challenging due to the presence of the deactivating carboxylic acid group and the potential for multiple reaction sites. Therefore, multi-step strategies are typically employed.

One effective strategy involves the lithiation of thiophene-2-carboxylic acid . Treatment with a strong base like lithium diisopropylamide (LDA) can lead to deprotonation at the 5-position, forming a 5-lithio derivative. wikipedia.org This nucleophilic intermediate can then be reacted with a suitable electrophile to introduce a precursor to the aminomethyl group. For instance, reaction with N,N-dimethylformamide (DMF) would yield 5-formylthiophene-2-carboxylic acid, which can then be converted to the aminomethyl group via reductive amination.

Another approach is to start with a thiophene derivative that already contains a precursor to the aminomethyl group at the 5-position and then introduce the carboxylic acid at the 2-position. For example, 2-bromo-5-methylthiophene (B1266114) can be subjected to radical bromination of the methyl group, followed by nucleophilic substitution with an amine source (e.g., ammonia (B1221849) or a protected amine). The final step would be the introduction of the carboxylic acid group at the 2-position, for example, through a Grignard reaction followed by carboxylation.

Other potential routes include:

Reduction of a 5-cyanomethylthiophene-2-carboxylic acid derivative: The cyano group can be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Reduction of a 5-nitrothiophene-2-carboxylic acid derivative: The nitro group can be reduced to an amino group, which can then be further functionalized.

Sommelet reaction or Duff reaction on a suitable thiophene precursor to introduce a formyl group at the 5-position, followed by reductive amination.

The choice of strategy depends on the availability of starting materials and the compatibility of the functional groups throughout the synthetic sequence.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 5-(aminomethyl)thiophene-2-carboxylic acid. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

For catalytic reactions, such as the synthesis of thiophene from furan (B31954), the nature of the catalyst support and the active ingredient can significantly impact the yield. researchgate.net For instance, using alumina (B75360) as a support and phosphotungstic acid as the active ingredient has been shown to be effective. researchgate.net In palladium-catalyzed cross-coupling reactions, the selection of the appropriate ligand and base is critical for achieving high efficiency and regioselectivity. nih.gov

Temperature is another critical factor. While some reactions require high temperatures to overcome activation barriers, others may need to be conducted at low temperatures to prevent side reactions and decomposition of intermediates. For example, the lithiation of thiophene derivatives is typically carried out at low temperatures (-78 °C) to ensure stability of the organolithium species.

The choice of solvent can influence the solubility of reactants, the reaction rate, and the product distribution. In some cases, as in certain Gewald reactions, using microwave irradiation can accelerate the reaction and improve yields, sometimes even in the absence of a solvent. wikipedia.orgarkat-usa.org

The concentration of reactants and the order of addition can also play a significant role in minimizing the formation of byproducts. Careful control of these parameters is essential for developing a robust and scalable synthetic process.

Green Chemistry Approaches in the Synthesis of this compound

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Several green chemistry principles can be applied to the synthesis of this compound and its intermediates.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. acs.orgnih.govresearchgate.netresearchgate.netnih.gov This technique can be particularly beneficial for condensation reactions involved in the formation of the thiophene ring. Some microwave-assisted syntheses can even be performed under solvent-free conditions, further reducing the environmental impact. acs.orgnih.govresearchgate.netresearchgate.net

Ultrasound-assisted synthesis is another energy-efficient technique that can enhance reaction rates and yields. psu.edujocpr.comresearchgate.netresearchgate.netamanote.com Sonication can promote mass transfer and generate localized high temperatures and pressures, facilitating chemical transformations.

The use of greener solvents is another key aspect of green chemistry. Replacing hazardous organic solvents with more benign alternatives, such as water, ethanol, or polyethylene (B3416737) glycol (PEG), can significantly improve the safety and sustainability of a synthetic process. jocpr.com

Furthermore, the development of catalytic methods that utilize earth-abundant and non-toxic metals is an active area of research. Efficient catalysts can reduce the amount of waste generated and allow for reactions to be carried out under milder conditions. rsc.orgacs.org

| Green Chemistry Approach | Benefits | Applicability to Thiophene Synthesis | References |

| Microwave Irradiation | Faster reaction rates, higher yields, potential for solvent-free conditions | Gewald reaction, Suzuki coupling for thiophene oligomers | wikipedia.orgarkat-usa.orgacs.orgnih.govresearchgate.netresearchgate.netnih.gov |

| Ultrasound Assistance | Enhanced reaction rates, improved yields, milder conditions | Gewald reaction, Claisen-Schmidt condensation | psu.edujocpr.comresearchgate.netresearchgate.netamanote.com |

| Green Solvents (e.g., PEG, water) | Reduced toxicity and environmental impact | Gewald reaction | jocpr.com |

| Novel Catalysts | Lower temperatures, improved efficiency, use of less toxic metals | Synthesis from furan and H2S, various cyclization reactions | researchgate.netrsc.orgacs.org |

Development of Novel Synthetic Routes and Methodological Advancements for this compound

The quest for more efficient and versatile synthetic methods has led to the development of novel routes for the preparation of highly functionalized thiophenes, including one-pot and multi-step strategies that offer improved atom and step economy.

A plausible and efficient multi-step synthesis of this compound can be designed starting from simple and commercially available precursors. One such pathway could be:

Friedel-Crafts Acylation of Thiophene: Thiophene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to produce 2-acetylthiophene.

Oxidation to Carboxylic Acid: The acetyl group of 2-acetylthiophene is oxidized to a carboxylic acid using an oxidizing agent like sodium hypochlorite (B82951) (bleach) to yield thiophene-2-carboxylic acid.

Formylation at the 5-position: The thiophene-2-carboxylic acid is then subjected to formylation at the 5-position. This can be achieved through a Vilsmeier-Haack reaction or by lithiation at the 5-position followed by quenching with DMF.

Reductive Amination: The resulting 5-formylthiophene-2-carboxylic acid is then converted to the final product, this compound, via reductive amination. This involves the reaction with an amine source (e.g., ammonia or ammonium (B1175870) salt) to form an imine, which is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation.

This multi-step approach allows for the controlled and sequential introduction of the required functional groups, with each step being a well-established and high-yielding reaction.

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. While a specific one-pot synthesis for this compound has not been extensively reported, the principles of one-pot synthesis can be applied to its preparation.

For example, a one-pot procedure could be envisioned that combines the formation of the thiophene ring with subsequent functionalization. A tandem C-S coupling/heterocyclization reaction from easily available substrates could be employed to construct the thiophene ring, followed by in-situ functionalization with an electrophile that introduces a precursor to the aminomethyl group. acs.org

Another possibility is a multi-component reaction where the starting materials for the thiophene ring formation and the precursors for the functional groups are all combined in a single step. The development of such one-pot methodologies is a promising area for future research and could significantly streamline the synthesis of this compound and its derivatives. rsc.orgacs.orgtandfonline.comgoogle.com

Catalytic Approaches to Synthesis

The synthesis of this compound through catalytic methods is a subject of significant interest, primarily focusing on the late-stage catalytic reduction of functional group precursors. Direct, single-step catalytic routes to the final compound are not extensively documented; therefore, the predominant strategies involve the catalytic hydrogenation of a suitable intermediate, most notably 5-cyanothiophene-2-carboxylic acid. This approach leverages well-established catalytic technologies for nitrile reduction, offering an efficient pathway to the desired primary amine.

Catalytic hydrogenation stands as the most economical and widely applied method for the reduction of nitriles to primary amines. wikipedia.org The process involves the reaction of the nitrile with molecular hydrogen (H₂) in the presence of a metal catalyst. The choice of catalyst, solvent, and reaction conditions is critical to ensure high yield and selectivity, primarily to avoid the formation of secondary and tertiary amine byproducts. wikipedia.org

Catalytic Hydrogenation of 5-cyanothiophene-2-carboxylic acid

The most plausible catalytic route to this compound is the reduction of the cyano group of 5-cyanothiophene-2-carboxylic acid. This transformation requires a catalyst that is active for nitrile reduction while being tolerant of the sulfur-containing thiophene ring and the carboxylic acid moiety.

Heterogeneous Catalysts: Group 10 metals are the most common catalysts for this transformation. wikipedia.org

Raney Nickel: This is a widely used, cost-effective catalyst for nitrile reduction. However, traditional Raney nickel reductions often necessitate high hydrogen pressures and the use of ammonia in the solvent system to suppress the formation of secondary amines. google.com More recent methodologies utilize Raney nickel in conjunction with alternative hydrogen donors like formic acid or sodium hypophosphite, which can facilitate the reaction under milder, ambient conditions. researchgate.netmq.edu.auorgsyn.org The use of Raney alloy in 75% formic acid is a notable system for converting various nitriles to their corresponding aldehydes or, under different conditions, to amines. orgsyn.org

Palladium (Pd): Palladium, typically supported on activated carbon (Pd/C), is a highly effective catalyst for various hydrogenation reactions. arizona.edumasterorganicchemistry.com It can be employed with hydrogen gas, often at low pressures and ambient temperatures. arizona.edu An alternative approach is catalytic transfer hydrogenation, where a hydrogen donor molecule, such as triethylsilane or formic acid, is used in place of H₂ gas. This method can be advantageous for its operational simplicity and mild, neutral reaction conditions. nih.gov

Platinum (Pt): Platinum-based catalysts, such as platinum dioxide (PtO₂), are also highly active for nitrile hydrogenation. wikipedia.org

The general mechanism for catalytic hydrogenation of a nitrile on a metal surface begins with the adsorption of the nitrile and hydrogen onto the catalyst. The C≡N triple bond is sequentially hydrogenated, passing through an intermediate imine (R-CH=NH). It is this reactive imine intermediate that can be attacked by an already formed amine molecule, leading to the undesired secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amine byproducts. wikipedia.org Reaction conditions are therefore optimized to favor the rapid, complete hydrogenation of the imine to the primary amine before it can react further.

Factors influencing selectivity include:

Catalyst Choice: Different metals exhibit varying selectivities.

Solvent: The use of ammonia or acidic additives can suppress byproduct formation.

Temperature and Pressure: These parameters are optimized to balance reaction rate and selectivity. wikipedia.org

Below is an interactive table summarizing various catalytic systems used for the reduction of nitriles, which are applicable to the synthesis of this compound from its cyano precursor.

| Catalyst System | Hydrogen Source | Typical Conditions | Key Features & References |

|---|---|---|---|

| Raney Nickel | H₂ | High pressure (≥500 psi), often with NH₃ | Cost-effective but requires high pressure; NH₃ suppresses secondary amine formation. google.com |

| Raney Nickel / Formic Acid | HCOOH | Aqueous formic acid (e.g., 75%), reflux | Avoids high-pressure H₂ gas; effective for aromatic nitriles. orgsyn.org |

| Palladium on Carbon (Pd/C) | H₂ | Ambient or low pressure, various solvents (e.g., ethanol, ethyl acetate (B1210297), DCM) | Highly active and versatile catalyst for many functional groups. arizona.edu |

| Palladium on Carbon (Pd/C) / Triethylsilane | Et₃SiH | Mild, neutral conditions | Transfer hydrogenation method; avoids H₂ gas. nih.gov |

| Platinum Dioxide (PtO₂) | H₂ | Low pressure, various solvents | Highly active catalyst, often used for complete reductions. wikipedia.org |

| Nickel Boride (in situ from NiCl₂ + NaBH₄) | NaBH₄ | Mild conditions, often used with Boc-anhydride to directly form protected amines | Reduces toxicity by using catalytic amounts of nickel. researchgate.net |

Alternative Catalytic Approaches

While nitrile reduction is the most established route, other catalytic strategies could potentially be employed. One such alternative is the reductive amination of 5-formylthiophene-2-carboxylic acid or the direct catalytic amination of 5-(hydroxymethyl)thiophene-2-carboxylic acid. A highly efficient conversion of 5-(hydroxymethyl)furfural (a furan analogue) into 2,5-bis(aminomethyl)furan (B21128) has been demonstrated using ammonia over a bifunctional CuNiAlOₓ catalyst. rsc.org This suggests that a similar strategy, employing a heterogeneous catalyst to facilitate the reaction of 5-(hydroxymethyl)thiophene-2-carboxylic acid with an amine source like ammonia, could represent a viable and innovative route.

Derivatization and Structural Modification of 5 Aminomethyl Thiophene 2 Carboxylic Acid

Chemical Transformations at the Carboxylic Acid Functionality

The carboxylic acid group on the thiophene (B33073) ring is a prime site for modification, enabling the formation of esters, amides, and other related derivatives.

Esterification and Amidation Reactions

Esterification: The conversion of 5-(aminomethyl)thiophene-2-carboxylic acid to its corresponding esters is a fundamental transformation. The methyl ester, Methyl 5-(aminomethyl)thiophene-2-carboxylate, is a known derivative. chemscene.comepa.gov Generally, esterification of thiophene-2-carboxylic acids can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by converting the acid to a more reactive intermediate first.

Amidation: The formation of amides from the carboxylic acid functionality is a common and versatile reaction. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine. beilstein-journals.org Alternatively, direct amidation can be achieved using peptide coupling agents. In the synthesis of related thiophene-arylamide derivatives, reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) are used to facilitate the formation of the amide bond between a thiophene carboxylic acid and an amine in a solvent like dimethylformamide (DMF). nih.gov

Table 1: Representative Amidation Reaction Conditions

| Reactants | Reagents | Solvent | Conditions | Product Type |

| Thiophene-2-carboxylic acid, Alicyclic amines | EDCI, HOBt, Et3N | DMF | Room temp, 12 h | Thiophene-amide |

| 3-Methylthiophene-2-carboxylic acid | 1. Thionyl chloride; 2. Ammonia (B1221849) | - | - | Thiophene-amide |

Formation of Anhydrides and Acyl Halides

Acyl Halides: The synthesis of acyl halides, particularly acyl chlorides, is a key step in activating the carboxylic acid for subsequent reactions like amidation and esterification. Thiophene-2-carboxylic acids are readily converted to their corresponding acyl chlorides using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation, often with heating under reflux. google.comgoogle.com Another effective reagent is oxalyl chloride, which can also be used to produce thiophene-2-carbonyl chlorides. google.com

Table 2: Conditions for Acyl Chloride Formation

| Starting Material | Reagent | Conditions | Product |

| 5-Chlorothiophene-2-carboxylic acid | Thionyl chloride (SOCl₂) | Heating under reflux for 4 h | 5-Chlorothiophene-2-carbonyl chloride |

| 2-Chlorothiophene | Oxalyl chloride | 10 to 40 °C, 2 to 15 h | 5-Chlorothiophene-2-carbonyl chloride |

Anhydrides: Carboxylic anhydrides can be synthesized from carboxylic acids through dehydration reactions. A common laboratory method involves the reaction of an acyl chloride with the sodium salt of a carboxylic acid. nih.gov This two-step process, starting with the formation of the acyl chloride from this compound, would yield the corresponding symmetric anhydride (B1165640).

Decarboxylation Studies and Products

The decarboxylation of thiophene-2-carboxylic acid is notably more difficult compared to its furan (B31954) and pyrrole-2-carboxylic acid counterparts. This reluctance to lose carbon dioxide is attributed to the greater aromatic stability of the thiophene ring. The mechanism for decarboxylation in these five-membered heterocycles typically involves protonation at the C2 position (an ipso-substitution), which is less favorable for thiophene due to its higher resonance energy. Consequently, forcing conditions are generally required for the decarboxylation of thiophene-based carboxylic acids.

Chemical Transformations at the Primary Aminomethyl Group

The primary amine of the aminomethyl side chain offers another reactive handle for structural modification, allowing for N-alkylation, N-acylation, and the formation of imines.

Alkylation and Acylation Reactions

Acylation: The primary amino group can be selectively acylated to form amides. A known derivative, 5-(acetamidomethyl)thiophene-2-carboxylic acid, is formed through the acetylation of the amino group of the parent molecule. vulcanchem.com This reaction highlights that the amino group can be modified without interfering with the carboxylic acid. In more complex syntheses, the amino group is often protected before carrying out transformations on the carboxylic acid. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov This Boc-protected amine is a type of carbamate, resulting from N-acylation.

Alkylation: While specific examples for the N-alkylation of this compound are not prevalent in the reviewed literature, the primary amine is expected to undergo reactions typical for its functional class. These include reductive amination with aldehydes or ketones or direct alkylation with alkyl halides. Such reactions would need to be carefully controlled to prevent over-alkylation and potential reactions at the carboxylic acid site.

Formation of Schiff Bases and Related Imines

The primary aminomethyl group is capable of reacting with aldehydes and ketones to form Schiff bases, or imines. This reaction involves a two-step mechanism: the initial nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final imine. This condensation reaction is a well-established method for forming carbon-nitrogen double bonds. The formation of Schiff bases from substituted thiophenes is a widely used strategy in the synthesis of various biologically active compounds and metal complexes.

Cyclization Reactions Leading to Fused Heterocycles

The bifunctional nature of this compound and its isomers serves as a valuable platform for the synthesis of thieno-fused heterocycles, such as thienopyrimidines. While direct cyclization of this compound is not extensively documented, analogous reactions with isomeric aminothiophenecarboxylates provide a clear blueprint for such transformations. For instance, 3-aminothiophene-2-carboxylates are common precursors for thieno[3,2-d]pyrimidines.

These syntheses typically involve a two-step process where the amino group reacts with a suitable electrophile, followed by an intramolecular cyclization. The aminomethyl group in the target compound could be transformed into an amino group at the same position through rearrangement or other synthetic steps, or the carboxylic acid could be involved in the cyclization. A plausible strategy involves the reaction of a protected form of this compound with reagents that can bridge the amino and carboxyl functionalities or a modified version thereof.

For example, reaction of an aminothiophene ester with an isothiocyanate yields a thiourea (B124793) derivative. Subsequent cyclization under basic conditions, such as with alcoholic potassium hydroxide (B78521), leads to the formation of a thieno[2,3-d]pyrimidin-4-one ring system. nih.gov Similarly, reaction with urea (B33335) under thermal conditions can yield thieno[3,2-d]pyrimidine-2,4(1H,3H)-diones. researchgate.net These established methods suggest that this compound is a viable precursor for novel fused heterocyclic systems, which are of significant interest in medicinal chemistry.

Table 1: Representative Cyclization Reactions for Thienopyrimidine Synthesis

| Starting Material Analogue | Reagents | Product | Reference |

|---|---|---|---|

| 2-Amino-3-ethoxycarbonyl-thiophene | 1. Phenyl isothiocyanate 2. Alcoholic KOH, then H⁺ | 3-Phenyl-2-thioxo-thieno[2,3-d]pyrimidin-4-one | nih.gov |

| Methyl 3-aminothiophene-2-carboxylate | Urea, heat (190°C) | Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | researchgate.net |

| 2-Amino-3-ethoxycarbonyl-thiophene | Ethyl chloroformate, then p-chlorobenzylamine | 3-(4-Chlorobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | nih.gov |

Introduction of Protecting Groups and Their De-protection Strategies

Selective modification of the thiophene ring or one of the functional groups requires a robust protecting group strategy. The amino and carboxylic acid moieties can be protected orthogonally, allowing for their selective deprotection under different conditions.

The primary amino group is commonly protected as a tert-butoxycarbonyl (Boc) carbamate. This is achieved by reacting the parent compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium hydroxide. The resulting N-Boc derivative is stable to a wide range of non-acidic reagents. Deprotection is readily accomplished under acidic conditions, typically with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

The carboxylic acid can be protected as an ester, for instance, a methyl, ethyl, or tert-butyl ester. Esterification can be achieved through various methods, including Fischer esterification with the corresponding alcohol under acidic catalysis, or reaction with alkyl halides in the presence of a base. A particularly mild method for esterification involves the use of di-tert-butyl dicarbonate and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). researchgate.net Tert-butyl esters offer the advantage of being cleaved under acidic conditions (similar to the Boc group), while methyl or ethyl esters are typically removed by saponification with a base like lithium hydroxide or sodium hydroxide.

The use of an N-Boc group and a methyl ester constitutes an orthogonal protection scheme, as the ester can be cleaved with base without affecting the Boc group, and the Boc group can be cleaved with acid without affecting the methyl ester. This allows for sequential derivatization of the two functional groups.

Table 2: Orthogonal Protection Scheme for this compound

| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition | Stable To |

|---|---|---|---|---|

| Amino (-CH₂NH₂) | Boc (tert-butoxycarbonyl) | (Boc)₂O, Base (e.g., TEA) | Acid (e.g., TFA in DCM) | Base, Hydrogenolysis, Mild Reduction |

| Carboxylic Acid (-COOH) | Methyl Ester (-COOMe) | MeOH, H⁺ (e.g., H₂SO₄) | Base (e.g., LiOH in THF/H₂O) | Acid, Hydrogenolysis |

| Carboxylic Acid (-COOH) | tert-Butyl Ester (-COOtBu) | Isobutylene, H⁺ or (Boc)₂O, DMAP | Acid (e.g., TFA in DCM) | Base, Hydrogenolysis |

Functionalization of the Thiophene Ring System

With the functional groups appropriately protected, the thiophene ring itself can be modified to introduce additional substituents at the C3 and C4 positions. Key strategies include electrophilic aromatic substitution, directed ortho metalation, and palladium-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The thiophene ring is more reactive towards electrophilic substitution than benzene (B151609). The regiochemical outcome is dictated by the electronic properties of the existing substituents. The carboxylic acid group (or its ester) at the C2 position is an electron-withdrawing, deactivating group that directs incoming electrophiles primarily to the C4 and C5 positions. The N-protected aminomethyl group at C5 is weakly deactivating. Therefore, electrophilic substitution on the protected scaffold is expected to occur predominantly at the C4 position.

Nitration: Nitration of thiophenes must be conducted under mild conditions to avoid degradation of the ring. Reagents like nitric acid in acetic anhydride or trifluoroacetic anhydride are effective. stackexchange.comsemanticscholar.org For thiophene-2-carboxylic acid derivatives, nitration has been shown to yield the 4-nitro and 5-nitro isomers. chemicalforums.com Given the existing substituent at C5, nitration of protected this compound would likely yield the 4-nitro derivative.

Bromination: Bromination can be achieved using various reagents, including N-bromosuccinimide (NBS) or bromine in solvents like acetic acid or chloroform. chemicalforums.comnih.gov The electron-withdrawing nature of the carboxyl group makes the reaction less facile than for unsubstituted thiophene, sometimes requiring harsher conditions. The substitution is anticipated to occur at the C4 position.

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. A directing metalation group (DMG) coordinates to an organolithium base, facilitating deprotonation at an adjacent position. The carboxylic acid group, after deprotonation to the carboxylate, is an effective DMG. researchgate.net

In the case of thiophene-2-carboxylic acid, treatment with a strong base like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) at low temperatures (e.g., -78 °C) results in deprotonation at the C3 position, which is ortho to the carboxylate. wikipedia.org The resulting dilithiated species can then be quenched with a variety of electrophiles to introduce a substituent specifically at the C3 position. This method provides a reliable route to 3-substituted derivatives that are often difficult to access via electrophilic substitution.

Table 3: Examples of Electrophiles for Quenching Ortho-lithiated Species

| Electrophile | Introduced Substituent |

|---|---|

| Iodine (I₂) | -I |

| N,N-Dimethylformamide (DMF) | -CHO |

| Carbon dioxide (CO₂) | -COOH |

| Hexamethyldisilazane ((TMS)₂NH) | -Si(CH₃)₃ |

| Alkyl halides (R-X) | -R |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are indispensable tools for forming carbon-carbon bonds. nih.gov To utilize these reactions, the thiophene ring must first be functionalized with a suitable handle, typically a halogen (Br, I) or a triflate group.

A common strategy involves the initial halogenation of the thiophene ring, for example, at the C3 or C4 position, using methods described in the previous sections (DoM followed by iodination, or electrophilic bromination). The resulting halo-thiophene derivative can then undergo a Suzuki-Miyaura reaction with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand like SPhos) and a base (e.g., K₂CO₃, Cs₂CO₃). nih.govsemanticscholar.org This sequence allows for the introduction of a wide variety of aryl, heteroaryl, or alkenyl substituents onto the thiophene core.

Synthesis of Chiral Derivatives of this compound

The synthesis of enantiomerically pure derivatives of this compound can be approached through two main strategies: resolution of a racemic mixture or asymmetric synthesis.

Resolution: A racemic mixture of this compound or a suitable derivative can be separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or carboxylic acid, followed by separation through crystallization. Another powerful method is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to separate the enantiomers. This technique has been successfully applied to the resolution of various chiral thiophene-based monomers. mdpi.comresearchgate.net

Asymmetric Synthesis: A more direct approach is to construct the molecule stereoselectively from an achiral precursor. One established methodology for the asymmetric synthesis of α-amino acids involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218). nih.gov The glycine moiety within the complex can be alkylated with a suitable electrophile, with the chiral ligand directing the approach of the electrophile to create a new stereocenter with high diastereoselectivity. Subsequent hydrolysis of the complex liberates the desired non-proteinogenic amino acid. A similar strategy could be envisioned where a thiophene-containing electrophile is used to alkylate the chiral glycine-Ni(II) complex, ultimately yielding a chiral derivative of the target compound. Other asymmetric methods could include the stereoselective reduction of a corresponding imine or enamine precursor using a chiral catalyst or reagent.

Design and Synthesis of Compound Libraries Based on this compound Scaffold

The structural framework of this compound presents a versatile scaffold for the generation of diverse compound libraries, a cornerstone of modern drug discovery and chemical biology. This bifunctional molecule, featuring a primary amine and a carboxylic acid appended to a central thiophene ring, allows for systematic structural modifications at two distinct points. This dual reactivity is instrumental in creating focused or diverse libraries of compounds, enabling the exploration of a wide chemical space to identify molecules with desired biological activities.

The design of such libraries typically follows a strategy of combinatorial chemistry, where a collection of diverse building blocks is reacted with the core scaffold. For the this compound scaffold, this involves two primary avenues of derivatization: acylation of the aminomethyl group and amidation of the carboxylic acid function. This approach allows for the generation of a grid of compounds, where each molecule represents a unique combination of substituents at these two positions.

The synthetic strategy for constructing a compound library based on the this compound scaffold can be conceptualized as a two-dimensional combinatorial approach. The general scheme involves the initial protection of one of the two functional groups, followed by the derivatization of the other, and concluding with deprotection and subsequent derivatization of the first functional group. However, a more streamlined approach for parallel synthesis would involve a sequential one-pot or multi-step synthesis without the isolation of all intermediates, which is amenable to high-throughput techniques.

A plausible synthetic route for the parallel synthesis of a library of N-substituted-5-(acylaminomethyl)thiophene-2-carboxamides would commence with the selective acylation of the more reactive aminomethyl group of the parent scaffold. This can be achieved by reacting this compound with a diverse set of acylating agents, such as acid chlorides or carboxylic acids in the presence of a suitable coupling agent. This step introduces the first point of diversity (R1).

Following the acylation of the amino group, the carboxylic acid functionality of the resulting intermediate is then activated, commonly using reagents like thionyl chloride to form the corresponding acid chloride, or by employing peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). The activated carboxylic acid is then reacted with a library of primary or secondary amines, introducing the second point of diversity (R2) and yielding the final amide products.

This systematic approach allows for the creation of a large number of distinct compounds from a manageable set of starting materials. For instance, reacting the scaffold with 10 different acylating agents and subsequently with 10 different amines would theoretically yield a library of 100 unique compounds. The specific choice of acylating agents and amines would be guided by the therapeutic target or biological process under investigation, allowing for the creation of either a broadly diverse library or a more focused library with subtle structural variations.

The table below provides a representative, albeit not exhaustive, set of virtual compounds that could be synthesized using this combinatorial approach, illustrating the potential for generating significant chemical diversity from the this compound scaffold.

| Compound ID | R1 (Acyl Group) | R2 (Amine Substituent) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| L1-A1 | Acetyl | Benzyl | C16H16N2O2S | 300.38 |

| L1-A2 | Acetyl | 4-Chlorobenzyl | C16H15ClN2O2S | 334.82 |

| L1-A3 | Acetyl | Cyclohexyl | C15H20N2O2S | 292.40 |

| L1-B1 | Benzoyl | Benzyl | C21H18N2O2S | 362.45 |

| L1-B2 | Benzoyl | 4-Chlorobenzyl | C21H17ClN2O2S | 396.89 |

| L1-B3 | Benzoyl | Cyclohexyl | C20H22N2O2S | 354.47 |

| L1-C1 | Nicotinoyl | Benzyl | C20H17N3O2S | 363.44 |

| L1-C2 | Nicotinoyl | 4-Chlorobenzyl | C20H16ClN3O2S | 397.88 |

| L1-C3 | Nicotinoyl | Cyclohexyl | C19H21N3O2S | 355.46 |

The characterization of the synthesized library members would typically involve high-throughput purification techniques followed by analytical methods such as LC-MS and NMR to confirm the identity and purity of each compound. Once validated, these compound libraries can be screened against a variety of biological targets to identify lead compounds for further optimization in drug discovery programs. The inherent structural rigidity of the thiophene ring, combined with the conformational flexibility of the side chains, makes this scaffold an attractive starting point for the development of novel therapeutics.

Reactivity Profiles and Mechanistic Investigations of 5 Aminomethyl Thiophene 2 Carboxylic Acid

Electronic Effects on the Reactivity of Amine and Carboxylic Acid Groups

The reactivity of the amine and carboxylic acid functions in 5-(aminomethyl)thiophene-2-carboxylic acid is modulated by a combination of inductive and resonance effects. The thiophene (B33073) ring serves as a conduit for these electronic interactions.

Carboxylic Acid Group (-COOH): This group is strongly electron-withdrawing, primarily through a resonance effect (-R) where the carbonyl group pulls electron density from the ring, and an inductive effect (-I) due to the high electronegativity of the oxygen atoms. This withdrawal of electron density increases the acidity of the carboxylic proton compared to a non-aromatic carboxylic acid.

The opposing electronic natures of these two groups create a "push-pull" system. The electron-donating aminomethyl group slightly counteracts the deactivating effect of the carboxylic acid on the ring, while the electron-withdrawing carboxylic acid group enhances the acidity of the carboxyl proton and slightly reduces the basicity of the amino group. assets-servd.host

Protonation Equilibria and Acid-Base Behavior

As an amino acid, this compound can exist in various protonation states, including cationic, zwitterionic, and anionic forms, depending on the pH of the solution. The acid-base properties can be estimated by comparing the pKa values of analogous compounds.

The pKa of thiophene-2-carboxylic acid is approximately 3.49. chemicalbook.com The pKa of the conjugate acid of benzylamine, a suitable analogue for the aminomethyl group, is approximately 9.33. echemi.com Based on these values, this compound is expected to exist predominantly as a zwitterion in a neutral aqueous medium (pH ~7), with a protonated ammonium (B1175870) group (-CH₂NH₃⁺) and a deprotonated carboxylate group (-COO⁻).

| Functional Group | Estimated pKa | Predominant Form at pH 7 | Reference Analogue |

|---|---|---|---|

| Carboxylic Acid (-COOH) | ~3.5 | Carboxylate (-COO⁻) | Thiophene-2-carboxylic acid (pKa ≈ 3.49) chemicalbook.com |

| Ammonium (-CH₂NH₃⁺) | ~9.3 | Ammonium (-CH₂NH₃⁺) | Benzylammonium (pKa ≈ 9.33) echemi.com |

The isoelectric point (pI), where the molecule has a net-zero charge, can be estimated by averaging the two pKa values.

Nucleophilic Reactivity of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a potent nucleophile, capable of participating in a variety of nucleophilic substitution and addition reactions. youtube.comyoutube.com The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers.

Common reactions involving the aminomethyl group include:

Acylation: Reaction with acid chlorides or anhydrides to form stable amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, and potentially quaternary ammonium salts. This reaction can be difficult to control, often resulting in a mixture of products. youtube.com

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases).

The nucleophilicity of the amine is influenced by the electronic properties of the substituted thiophene ring. The electron-withdrawing nature of the carboxyl group, transmitted through the ring, slightly reduces the electron density on the nitrogen, making it a slightly weaker nucleophile than a simple alkylamine but comparable to benzylamine. libretexts.org

Electrophilic Reactivity of the Thiophene Ring

The thiophene ring is inherently electron-rich and more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609). nih.govwikipedia.org The outcome of EAS reactions on this compound is determined by the combined directing effects of the two substituents.

-COOH group: A deactivating, meta-directing group. It withdraws electron density from the ring, slowing the reaction rate, and directs incoming electrophiles to the C4 position. assets-servd.host

-CH₂NH₂ group: An activating, ortho, para-directing group. It donates electron density via induction, increasing the reaction rate relative to an unsubstituted ring, and directs incoming electrophiles to the C4 position (which is ortho to the C5 position). masterorganicchemistry.com

Reaction Kinetics and Thermodynamic Considerations

Kinetics of Amine Reactions: The rate of nucleophilic attack by the amino group, such as in aminolysis reactions, is dependent on the amine's basicity and the electrophile's reactivity. Kinetic studies on the aminolysis of thiophene esters often show a stepwise mechanism proceeding through a tetrahedral intermediate. researchgate.netresearchgate.net The rate-determining step can change from the breakdown of this intermediate to its formation depending on the basicity of the amine. researchgate.netnih.gov

Kinetics of Electrophilic Aromatic Substitution: The rate of EAS on the thiophene ring is influenced by the stability of the Wheland intermediate (the carbocation formed upon electrophile attack). assets-servd.host The activating -CH₂NH₂ group helps stabilize the positive charge in the intermediate for attack at the C4 position, while the deactivating -COOH group destabilizes it. Quantitative predictions of substituent effects on reactivity can often be made using Hammett-type correlations. researchgate.net

Thermodynamic data for thiophene and its derivatives have been studied, providing insight into the stability of the ring system. acs.orgacs.org The formation of products in reactions is governed by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. Reactions that lead to more stable products, such as the formation of a resonance-stabilized amide from the amine, are thermodynamically favored.

| Reaction Type | Key Factors Influencing Rate | Expected Thermodynamic Profile |

|---|---|---|

| Amine Acylation | Nucleophilicity of the amine, electrophilicity of the acylating agent, solvent polarity. | Generally exothermic and exergonic (ΔH < 0, ΔG < 0) due to the formation of a stable amide bond. |

| Fischer Esterification | Acid catalyst concentration, temperature, removal of water byproduct. | Reversible equilibrium reaction (ΔG ≈ 0); driven to completion by Le Châtelier's principle. masterorganicchemistry.com |

| Electrophilic Aromatic Substitution | Strength of the electrophile, balance of activating/deactivating substituent effects. | Generally exothermic (ΔH < 0), driven by the re-formation of the stable aromatic ring. |

Proposed Reaction Mechanisms for Key Transformations

Understanding the reaction mechanisms provides a detailed picture of how this compound transforms.

A. Fischer Esterification of the Carboxylic Acid: This acid-catalyzed reaction converts the carboxylic acid into an ester in the presence of an alcohol (e.g., methanol). The mechanism involves several reversible steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. chemguide.co.uk

Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (H₂O). masterorganicchemistry.com

Elimination: The water molecule is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and yield the final ester product.

B. Electrophilic Bromination of the Thiophene Ring: This mechanism illustrates a typical electrophilic aromatic substitution at the C4 position.

Formation of Electrophile: The Br₂ molecule is polarized by a Lewis acid catalyst (e.g., FeBr₃) to generate a strong electrophile, 'Br⁺'.

Nucleophilic Attack: The π-electron system of the thiophene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex or Wheland intermediate) with the bromine atom attached to C4. researchgate.net The positive charge is delocalized across the ring system.

Deprotonation: A base (e.g., FeBr₄⁻) removes the proton from the C4 carbon, restoring the aromaticity of the thiophene ring and yielding the 4-bromo-substituted product. brainly.in

Advanced Spectroscopic and Chromatographic Methods for Research on 5 Aminomethyl Thiophene 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 5-(Aminomethyl)thiophene-2-carboxylic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aminomethyl protons (-CH₂NH₂) and the two protons on the thiophene (B33073) ring. The thiophene protons, being in different chemical environments, will appear as two distinct signals, likely doublets, due to coupling with each other. The aminomethyl protons would typically present as a singlet if there is no coupling to the amine protons, or a triplet if coupling occurs. The acidic proton of the carboxylic acid and the protons of the amine group are often broad and may exchange with deuterated solvents, sometimes rendering them invisible or shifted.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and type of carbon atoms in the molecule. Six distinct carbon signals are anticipated for this compound, corresponding to the four carbons of the thiophene ring, the aminomethyl carbon, and the carboxyl carbon. The carboxyl carbon is characteristically found far downfield (160-180 ppm). The chemical shifts of the thiophene carbons provide insight into the electronic effects of the substituents.

The table below presents the predicted chemical shifts for this compound, based on data from analogous compounds such as 5-Methyl-2-thiophenecarboxylic acid and methyl thiophene-2-carboxylate.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H3 | ¹H | ~7.10 | Doublet (d) | Proton on thiophene ring adjacent to sulfur. |

| H4 | ¹H | ~7.70 | Doublet (d) | Proton on thiophene ring adjacent to carboxylic acid. |

| -CH₂- | ¹H | ~4.00 | Singlet (s) | Aminomethyl group protons. |

| -COOH | ¹H | >12.0 | Broad Singlet (br s) | Highly deshielded, often exchanges with solvent. |

| -NH₂ | ¹H | Variable | Broad Singlet (br s) | Position is concentration and solvent dependent. |

| C2 (-COOH) | ¹³C | ~163 | - | Carboxylic acid carbon. |

| C3 | ¹³C | ~128 | - | Thiophene ring carbon. |

| C4 | ¹³C | ~134 | - | Thiophene ring carbon. |

| C5 (-CH₂NH₂) | ¹³C | ~150 | - | Thiophene ring carbon attached to aminomethyl group. |

| -CH₂- | ¹³C | ~40 | - | Aminomethyl carbon. |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the two thiophene ring protons (H3 and H4), confirming their scalar coupling and spatial proximity on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to definitively link the H3 signal to the C3 carbon, the H4 signal to the C4 carbon, and the -CH₂- proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key correlations would be expected from the aminomethyl protons to C5 and C4 of the thiophene ring, and from the thiophene protons (H3 and H4) to the carboxyl carbon (C2), confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would show correlations between the aminomethyl protons and the adjacent H4 proton on the thiophene ring, further solidifying the structural assignment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which allows for the unambiguous determination of its elemental formula (C₆H₇NO₂S). The calculated exact mass for the neutral molecule is 157.01975 Da. In typical ESI-MS analysis, the protonated molecule [M+H]⁺ would be observed at an m/z of 158.02753.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is influenced by the stability of the resulting ions. For carboxylic acids, common fragmentation includes the loss of water (M-18) and the carboxyl group (M-45). semanticscholar.org For amines, alpha-cleavage is a dominant pathway. semanticscholar.org

Predicted HRMS Fragmentation Pattern for this compound

| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| 158.0275 | 141.0008 | NH₃ (Ammonia) | Protonated 5-(methylene)thiophene-2-carboxylic acid |

| 158.0275 | 140.0192 | H₂O (Water) | Cyclized acylium ion |

| 158.0275 | 112.0270 | HCOOH (Formic Acid) | 5-(aminomethyl)thiophene cation |

| 112.0270 | 97.0035 | CH₃N (Methylamine radical) | Thienyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be complex due to its zwitterionic potential. Key absorption bands would include a very broad stretch from ~2500-3300 cm⁻¹ characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid. Overlapping this region would be the N-H stretching vibrations of the primary amine group (~3300-3400 cm⁻¹). A strong C=O stretching band for the carboxylic acid is expected around 1700 cm⁻¹. nih.gov N-H bending vibrations typically appear around 1600 cm⁻¹. The thiophene ring itself gives rise to C-H and C=C stretching vibrations in the aromatic region (~3100 cm⁻¹ and ~1500-1400 cm⁻¹, respectively).

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C and C-S stretching vibrations of the thiophene ring are often strong in the Raman spectrum. For thiophene-2-carboxylic acid, C-C stretching vibrations are observed around 1530, 1413, and 1354 cm⁻¹, while C-S stretching modes appear near 647 cm⁻¹. The symmetric C=O stretch would also be observable.

Characteristic Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) |

| 3300-2500 | O-H Stretch | Carboxylic Acid (-COOH) |

| ~3100 | C-H Stretch | Thiophene Ring |

| ~1710 | C=O Stretch | Carboxylic Acid (-COOH) |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1550-1400 | C=C Stretch | Thiophene Ring |

| 860-650 | C-S Stretch | Thiophene Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum of this compound is dominated by the chromophoric thiophene ring, which is a conjugated system. Unsubstituted thiophene exhibits a strong absorption band around 235 nm.

The presence of the carboxylic acid and aminomethyl substituents is expected to modify this absorption. The carbonyl group of the carboxylic acid acts as a chromophore and can participate in conjugation, while the amino group acts as an auxochrome. These substituents typically cause a bathochromic shift (a shift to a longer wavelength) of the primary π→π* transition of the thiophene ring. A weaker n→π* transition associated with the carbonyl group's non-bonding electrons may also be observed at a longer wavelength.

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound. These techniques exploit differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from starting materials, intermediates, byproducts, and degradation products. The selection of a specific chromatographic technique depends on the analytical goal, whether it is for preparative purification or for quantitative purity determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Given the compound's structure, which includes both a carboxylic acid and an amino group, it can behave as a zwitterion, making reversed-phase HPLC the most common and effective approach.

Detailed research findings indicate that the separation of aromatic and heterocyclic carboxylic acids is highly dependent on the pH of the mobile phase. nih.gov For this compound, ion-suppression reversed-phase HPLC is particularly suitable. By acidifying the mobile phase (e.g., using formic acid or phosphoric acid), the ionization of the carboxylic acid group is suppressed, which reduces peak tailing and improves retention on a non-polar stationary phase. nih.govsielc.com

The choice of stationary phase is typically a C18 or C8 silica-based column. The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sielc.com Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate compounds with a wide range of polarities. Detection is commonly achieved using a UV detector, as the thiophene ring possesses a chromophore, or a mass spectrometer (LC-MS) for enhanced sensitivity and structural confirmation. mdpi.com For instance, HPLC methods developed for similar structures, like 4-amino-5-ethyl-3-thiophene-carboxylic acid, have successfully utilized reversed-phase columns with a mobile phase of water, methanol, and phosphoric acid at a controlled pH. nih.gov

| Parameter | Condition | Rationale/Comment |

|---|---|---|

| Instrument | HPLC system with UV or MS detector | Standard for quantitative analysis and purity assessment. |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid suppresses ionization of the carboxyl group, improving peak shape. sielc.com Formic acid is volatile and MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. sielc.com |

| Gradient Program | 5% to 95% B over 20 minutes | Allows for the elution of impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm or Mass Spectrometry (LC-MS) | The thiophene ring provides UV absorbance. MS provides higher sensitivity and mass information. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The compound's zwitterionic nature, high polarity, and low volatility prevent it from eluting from a GC column under normal conditions. nih.gov Therefore, a chemical modification step, known as derivatization, is essential to increase its volatility and thermal stability. nih.gov

The derivatization process typically targets the two functional groups: the carboxylic acid and the primary amine.

Esterification: The carboxylic acid group can be converted into a more volatile ester, for example, a methyl ester, by reacting it with methanol in the presence of an acid catalyst like HCl.

Silylation: A common alternative is to react both the carboxylic acid and the amino group with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) derivatives.

Acylation: The amino group can be acylated, for instance, using trifluoroacetic anhydride (B1165640) (TFAA), to form a stable amide.

Once derivatized, the compound can be analyzed using a standard GC-MS system. The gas chromatograph separates the derivatized analyte from other components in the mixture, and the mass spectrometer provides mass information for identification and quantification. The mass spectrum would be expected to show a molecular ion peak corresponding to the derivatized molecule and characteristic fragmentation patterns, such as the loss of the ester group or cleavage of the side chain. researchgate.net

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Derivatization Agent | BSTFA with 1% TMCS | Reacts with both -COOH and -NH2 groups to form volatile TMS derivatives. |

| Reaction Conditions | Heat at 70 °C for 30 minutes | Ensures complete derivatization. |

| GC Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium at 1.0 mL/min | Standard inert carrier gas for GC-MS. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min | Separates the derivatized compound from byproducts and impurities. |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Scan Range | 50 - 500 m/z | Covers the expected mass range of the derivatized compound and its fragments. |

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques often used for reaction monitoring, qualitative analysis, and preparative purification of this compound.

Thin-Layer Chromatography (TLC) is a rapid and inexpensive method to assess the progress of a chemical reaction or check the purity of a sample. libretexts.org For this amphoteric compound, silica (B1680970) gel is a common stationary phase. libretexts.org Due to the compound's polarity, a relatively polar mobile phase is required. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is typically used. rsc.org Adding a small amount of acetic acid or ammonia (B1221849) to the eluent can improve the spot shape by suppressing the ionization of the carboxylic acid or amino group, respectively. Visualization of the spots on the TLC plate can be achieved under UV light (due to the thiophene ring) or by staining with a reagent like ninhydrin, which reacts with the primary amine to produce a colored spot.

Column Chromatography operates on the same principles as TLC but is used on a larger scale to purify compounds. rsc.org Silica gel is the most common adsorbent packed into a glass column. The crude product containing this compound is loaded onto the top of the column and eluted with a solvent system, often guided by prior TLC analysis. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective for separating the target compound from less polar and more polar impurities. Fractions are collected and analyzed by TLC to identify those containing the pure product.

| Parameter | TLC Condition | Column Chromatography Condition |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates | Silica gel (230-400 mesh) |

| Mobile Phase (Eluent) | Dichloromethane (B109758):Methanol (e.g., 9:1) + 0.5% Acetic Acid | Gradient elution from Dichloromethane to Dichloromethane:Methanol (9:1) |

| Application | Spotting with a capillary tube | Loading of crude material dissolved in a minimum of solvent |

| Detection/Monitoring | UV light (254 nm), Ninhydrin stain | TLC analysis of collected fractions |

| Purpose | Reaction monitoring, purity check, Rf determination | Preparative purification of gram-scale quantities |

In-depth Computational Analysis of this compound Remains an Area for Future Research

A comprehensive review of scientific literature reveals a notable absence of specific computational chemistry and molecular modeling studies focused solely on the chemical compound this compound. Despite the significant interest in thiophene derivatives for their diverse biological and pharmacological activities, detailed theoretical investigations into the electronic structure, conformational landscape, and dynamic behavior of this particular molecule have not been publicly documented.

While computational studies, including Density Functional Theory (DFT) calculations, have been performed on related structures such as thiophene-2-carboxylic acid and various thiophene-2-carboxamide derivatives, this body of research does not provide the specific data required for a thorough analysis of this compound as per the requested detailed outline. Methodologies like Frontier Molecular Orbital (FMO) analysis, the mapping of electrostatic potential surfaces, and molecular docking are frequently employed to understand the reactivity and potential biological interactions of thiophene-containing molecules. However, the direct application of these methods to this compound is not available in the reviewed literature.

Consequently, a detailed discussion on the following aspects of this compound, based on existing research, cannot be provided at this time:

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors: Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and detailed electrostatic potential surface maps are not available.

Conformational Analysis and Energy Landscapes: There are no published studies detailing the stable conformers of this compound or their relative energies.

Molecular Dynamics Simulations: Investigations into the dynamic behavior of this compound through molecular dynamics simulations have not been reported.

Quantitative Structure-Activity Relationship (QSAR) Modeling: No QSAR models have been developed specifically for derivatives of this compound.

In Silico Prediction of Potential Interactions: While docking studies have been conducted on other thiophene derivatives to predict their interactions with biological macromolecules, such studies for this compound are absent from the literature.

The exploration of the computational and molecular modeling properties of this compound represents a clear gap in the current scientific landscape. Such studies would be invaluable in elucidating its chemical reactivity, potential biological targets, and in guiding the design of novel derivatives with tailored properties. Future research in this area is warranted to unlock the full potential of this and related thiophene compounds.

Computational Chemistry and Molecular Modeling Studies of 5 Aminomethyl Thiophene 2 Carboxylic Acid

Computational Studies on Reaction Pathways and Transition States

Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights into reaction mechanisms, transition state structures, and the energetics of reaction pathways. While specific computational studies focusing exclusively on the reaction pathways of 5-(aminomethyl)thiophene-2-carboxylic acid are not extensively detailed in the public domain, a wealth of information can be extrapolated from theoretical investigations into the reactivity of the parent thiophene-2-carboxylic acid and its derivatives. These studies form a foundational understanding of how this class of compounds behaves at a molecular level.

Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are prominently used to model the electronic structure and reactivity of thiophene-based molecules. nih.govmdpi.com These computational approaches allow researchers to map out potential energy surfaces, identify stable intermediates, and characterize the high-energy transition states that connect reactants to products.

Key Research Findings:

Conformational Influence on Reactivity: Theoretical studies on thiophene-2-carboxylic acid have revealed that its reactivity is significantly influenced by its conformation. nih.gov One key finding is the presence of a conformer stabilized by an internal hydrogen bond between the carboxylic acid proton and the thiophene (B33073) sulfur atom. This interaction not only stabilizes the molecule but also polarizes the carboxylic acid group, which can enhance its reactivity toward nucleophiles by optimizing the trajectory of nucleophilic attack. nih.gov The aminomethyl group at the 5-position is expected to further influence the conformational preferences and electronic properties of the ring, thereby modulating its reaction pathways.

Nucleophilic Aromatic Substitution (SNAr): The thiophene ring can undergo nucleophilic aromatic substitution, a reaction class that has been investigated computationally. nih.gov Theoretical studies on related 2-methoxy-3-X-5-nitrothiophenes reacting with nucleophiles like pyrrolidine show a stepwise mechanism. nih.gov The reaction initiates with the nucleophilic addition to the carbon atom bearing the leaving group, forming a high-energy intermediate (a Meisenheimer-type adduct), followed by the departure of the leaving group. nih.govresearchgate.net DFT calculations are used to determine the Gibbs free energy barriers for these steps, providing a quantitative measure of the reaction rate. Such models could be adapted to predict the feasibility and kinetics of substitution reactions on the this compound ring.

Synthesis and Cyclization Mechanisms: Computational methods have been applied to explore plausible reaction mechanisms for the synthesis of various thiophene-2-carboxylic acid derivatives. nih.govresearchgate.net For instance, in the synthesis of thiophene-2-carboxamides, DFT has been used to study the electronic and structural properties of reactants and intermediates in proposed cyclization reactions. nih.gov These studies help in understanding how substituents affect the electronic distribution (e.g., HOMO-LUMO energy gaps) and, consequently, the reactivity and stability of the molecules along the synthetic route. mdpi.comnih.gov

Predicting Reactivity Descriptors: Quantum chemical calculations provide various descriptors that correlate with chemical reactivity. Parameters such as chemical potential, chemical hardness, and electrophilicity indices are calculated to compare the stability and reactivity of different thiophene derivatives. researchgate.net For example, a smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com These descriptors are invaluable for predicting how modifications to the molecular structure, such as the introduction of the aminomethyl group, will affect the transition states and energy barriers of a reaction.

The data generated from these computational studies are crucial for rationalizing experimentally observed outcomes and for the predictive design of new synthetic routes. By calculating the relative energies of reactants, transition states, and products, chemists can forecast the most favorable reaction pathways.

Table 1: Illustrative Computational Data for Conformers of Thiophene-2-Carboxylic Acid

| Conformer | Key Feature | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) | Description |

| Conformer A | O-H···S Hydrogen Bond | 0.00 | 2.5 | The most stable conformer, where the carboxylic acid proton forms an intramolecular hydrogen bond with the thiophene sulfur atom. This interaction leads to significant polarization of the acid group. |

| Conformer B | Anti-conformation | +1.2 | 3.8 | A less stable conformer where the carboxylic acid group is oriented away from the sulfur atom. |

Applications of 5 Aminomethyl Thiophene 2 Carboxylic Acid in Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Complex Molecular Architectures

5-(Aminomethyl)thiophene-2-carboxylic acid is a valuable bifunctional building block for organic synthesis. Its structure, containing both a primary amine and a carboxylic acid, allows for selective and sequential reactions to build more complex molecular frameworks. The presence of the thiophene (B33073) ring provides a rigid scaffold that can influence the three-dimensional structure of the resulting molecules.

The amino group can readily undergo reactions such as acylation, alkylation, and sulfonylation, while the carboxylic acid group can be converted into esters, amides, or acid chlorides. This orthogonal reactivity is key to its utility, enabling chemists to introduce a variety of functional groups and build elaborate structures. For instance, the methyl ester of this compound, methyl 5-(aminomethyl)thiophene-2-carboxylate, is also widely used as a precursor in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of the functional groups on the thiophene ring at the 2 and 5 positions facilitates the construction of linear and extended molecular architectures.

Synthesis of Biologically Active Scaffolds and Lead Compounds

The thiophene-2-carboxylic acid moiety is a common scaffold in medicinal chemistry, and derivatives of this compound are precursors to a range of biologically active compounds. By modifying the amino and carboxylic acid groups, researchers can synthesize libraries of compounds for screening against various biological targets.

Thiophene-2-carboxamide derivatives, which can be synthesized from this compound, have shown a breadth of biological activities. For example, certain thiophene-2-carboxamides exhibit significant antibacterial and antioxidant properties. In one study, a series of novel thiophene-2-carboxamide derivatives were synthesized and evaluated for their biological activity. Some of these compounds displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as notable antioxidant potential espublisher.com.

Furthermore, the thiophene scaffold is present in numerous kinase inhibitors. Benzothiophene-2-carboxylic acid derivatives have been identified as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase, highlighting the potential for thiophene-based compounds in targeting enzymes implicated in metabolic diseases. The core structure of this compound provides a versatile platform for the design and synthesis of novel kinase inhibitors.

Table 1: Examples of Biologically Active Scaffolds Derived from Thiophene-2-carboxylic Acid Precursors

| Scaffold Class | Biological Activity | Research Finding |

|---|---|---|

| Thiophene-2-carboxamides | Antibacterial, Antioxidant | Novel derivatives showed significant activity against various bacterial strains and demonstrated antioxidant potential espublisher.com. |